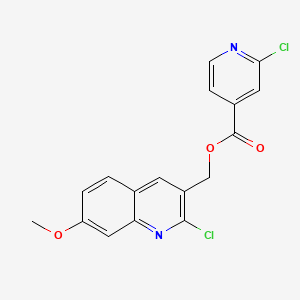

(2-Chloro-7-methoxyquinolin-3-yl)methyl 2-chloropyridine-4-carboxylate

Descripción

Propiedades

IUPAC Name |

(2-chloro-7-methoxyquinolin-3-yl)methyl 2-chloropyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N2O3/c1-23-13-3-2-10-6-12(16(19)21-14(10)8-13)9-24-17(22)11-4-5-20-15(18)7-11/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVCKHNSTYULDRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC(=C(C=C2C=C1)COC(=O)C3=CC(=NC=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-7-methoxyquinolin-3-yl)methyl 2-chloropyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-7-methoxyquinoline with 2-chloropyridine-4-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are often employed to minimize environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

(2-Chloro-7-methoxyquinolin-3-yl)methyl 2-chloropyridine-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloro groups in the quinoline and pyridine rings can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding quinone derivatives, while reduction can lead to the formation of dihydroquinoline derivatives.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and bases like potassium carbonate.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products

Substitution: Formation of various substituted quinoline and pyridine derivatives.

Oxidation: Formation of quinone derivatives.

Reduction: Formation of dihydroquinoline derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (2-Chloro-7-methoxyquinolin-3-yl)methyl 2-chloropyridine-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its ability to undergo various coupling reactions makes it valuable in the development of new organic compounds .

Biology and Medicine

In biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. Its quinoline moiety is known to interact with DNA and enzymes, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and agrochemicals. Its stability and reactivity make it suitable for various applications in material science .

Mecanismo De Acción

The mechanism of action of (2-Chloro-7-methoxyquinolin-3-yl)methyl 2-chloropyridine-4-carboxylate involves its interaction with biological macromolecules. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical cellular processes, thereby exerting its antimicrobial and anticancer effects .

Comparación Con Compuestos Similares

Physicochemical Properties

The compound’s physicochemical properties can be inferred from structurally related derivatives. For example:

Key Observations :

Comparison with Target Compound :

- The target compound’s ester group likely forms via alcohol-acyl chloride coupling, analogous to the amide synthesis in . However, ester bonds are generally less stable than amides under acidic or basic conditions.

- The presence of methoxy and chloro groups on quinoline may necessitate protective group strategies during synthesis to prevent undesired side reactions.

Structural and Crystallographic Features

While crystallographic data for the target compound is unavailable, software tools like SHELX and ORTEP-3 are widely used to resolve structures of similar heterocycles. Key considerations include:

- Quinoline-Pyridine Geometry: The dihedral angle between the quinoline and pyridine rings may influence molecular packing and intermolecular interactions.

- Halogen Bonding : Chlorine atoms on both rings could participate in halogen bonding, affecting crystal lattice stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.